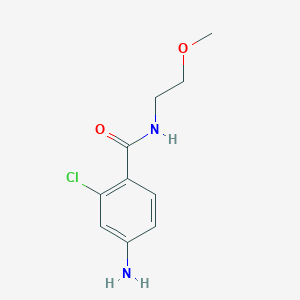
3-(3-Chloro-4-methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
Übersicht
Beschreibung
3-(3-Chloro-4-methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is a useful research compound. Its molecular formula is C16H11ClN2O3 and its molecular weight is 314.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives : A study by FrancisJohn et al. (1982) focused on the synthesis of various 9-substituted-3-oxo-3H-2,9-dihydropyridazino derivatives from 3-substituted-3,4-dihydro-4-oxophthalazine-5-carboxylic esters. These compounds were synthesized via two different routes, showcasing the compound's utility in creating a range of derivatives with potential applications.
Antimicrobial Activity : Salvi et al. (2010) conducted a study on the synthesis and antimicrobial activity of substituted 3-(Phthalazine-1-ylamino)alkanoic acid containing an imidoxy moiety Salvi et al. (2010). This research highlights the potential biological applications of derivatives of the compound .
Preparation of Heterocyclic Compounds : Sayed et al. (2003) explored the use of a related compound, 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid, in preparing new heterocyclic compounds with expected biological activity Sayed et al. (2003). The study suggests the potential of this class of compounds in synthesizing biologically active molecules.
Synthesis of New Heterocyclic Compounds : Research by Lukács & Simig (2002) focused on synthesizing new 1,2‐dihydrophthalazines, a class closely related to the compound . The synthesis methods provide insights into the chemical versatility and potential applications of these compounds in various fields.
Synthesis of Pyridine Derivatives : Al-Issa (2012) investigated the synthesis of a new series of pyridine and fused pyridine derivatives, including reactions of related compounds Al-Issa (2012). This study underscores the compound's relevance in synthesizing complex pyridine-based structures.
Condensation and Rearrangement Studies : Maeba & Castle (1979) researched the condensation and rearrangement during the thermolysis of related compounds Maeba & Castle (1979). This provides insights into the thermal stability and reactivity of such compounds.
Antioxidant Activity Studies : Research by George et al. (2010) focused on the synthesis and evaluation of the antioxidant activity of some derivatives. These studies demonstrate the potential health-related applications of these compounds.
Anticancer Activity Research : A study by Abdellatif et al. (2014) investigated the synthesis of new derivatives and their potential anticancer activities. This highlights the compound's relevance in medicinal chemistry, particularly in developing cancer treatments.
Eigenschaften
IUPAC Name |
3-(3-chloro-4-methylphenyl)-4-oxophthalazine-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c1-9-6-7-10(8-13(9)17)19-15(20)12-5-3-2-4-11(12)14(18-19)16(21)22/h2-8H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDNCATVKRTYHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[Isonicotinoyl(methyl)amino]acetic acid](/img/structure/B3167873.png)


![N-[(3,4-difluorophenyl)methyl]cyclopropanamine](/img/structure/B3167893.png)






